molecular formula C5H7NO2 B7868194 (2-nitroethenyl)cyclopropane

(2-nitroethenyl)cyclopropane

Cat. No.: B7868194
M. Wt: 113.11 g/mol
InChI Key: IPCAGMYVDOFLFU-UHFFFAOYSA-N
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Description

(2-nitroethenyl)cyclopropane is an organic compound with the molecular formula C₅H₇NO₂. It features a cyclopropane ring substituted with a nitroethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-nitroethenyl)cyclopropane typically involves the reaction of cyclopropane derivatives with nitroethene under controlled conditions. One common method includes the use of a base to deprotonate nitroethene, followed by its addition to a cyclopropane derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-nitroethenyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-nitroethenyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-nitroethenyl)cyclopropane involves its interaction with molecular targets through its nitro and cyclopropane groups. The nitro group can undergo redox reactions, while the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the strained cyclopropane ring and the reactive nitroethenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Biological Activity

(2-Nitroethenyl)cyclopropane is a compound that has garnered attention due to its potential biological activities. This article delves into the mechanisms, effects, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with a nitro group attached to an ethylene moiety. The unique structure allows for diverse interactions within biological systems, primarily due to the presence of the nitro group, which can participate in redox reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group can undergo reduction, leading to the generation of reactive intermediates that can induce cellular toxicity. This mechanism is particularly relevant in the context of antimicrobial activity, where nitro compounds have been shown to exert bactericidal effects by damaging microbial DNA and proteins .
  • Electrophilic Interactions : The electrophilic nature of the nitro group facilitates nucleophilic attacks from biological macromolecules (e.g., proteins), potentially leading to enzyme inhibition or modification of cellular pathways .
  • Conformational Effects : The cyclopropane ring can impose conformational constraints on the molecule, enhancing its binding affinity to biological targets compared to non-cyclized analogs .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, studies have shown that nitro-substituted compounds can effectively target Helicobacter pylori and Mycobacterium tuberculosis .

Antitumor Potential

The compound's ability to induce oxidative stress through redox cycling may contribute to its antitumor effects. Nitro compounds have been explored as potential chemotherapeutic agents due to their capacity to selectively kill cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro-substituted cyclopropanes, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundMIC (µg/mL)Target Bacteria
This compound50E. coli
Nitro Compound A25S. aureus
Nitro Compound B100P. aeruginosa

This table illustrates the competitive efficacy of this compound compared to other nitro compounds .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

These findings suggest that this compound possesses notable cytotoxicity against cancer cells, indicating its potential as an antitumor agent .

Properties

IUPAC Name

2-nitroethenylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCAGMYVDOFLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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